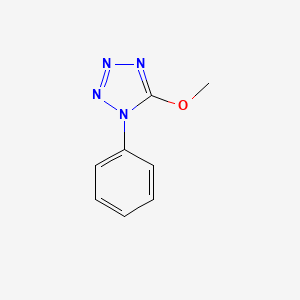
3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide belongs to a class of compounds known for their versatile chemical properties and potential for various applications in chemistry and biology. The synthesis and study of such compounds are driven by their potential utility in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific benzaldehydes with carbohydrazides in the presence of acetic acid in ethanol. For example, compounds similar to the target molecule have been synthesized by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, showcasing the flexibility in modifying the benzothiophene core and pyridinylmethylene group to derive various derivatives (Naganagowda et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide involves various chemical reactions that lead to the creation of novel compounds. One study outlines the synthesis of a related compound, highlighting the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, emphasizing the structural confirmation through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis (G. Naganagowda et al., 2014). This demonstrates the diverse synthetic pathways available for creating compounds with potential scientific applications.
Antimicrobial Applications
Several studies have investigated the antimicrobial potential of compounds derived from 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide. For instance, a study focused on synthesizing and evaluating benzo[b]thiophene acylhydrazones, including (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, against multidrug-resistant Staphylococcus aureus, showcasing its effectiveness with a minimal inhibitory concentration indicating strong antimicrobial properties (Thibaut Barbier et al., 2022).
Catalytic and Material Applications
Research into the catalytic and material applications of derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide reveals innovative uses. One example includes the development of Cu(ii) complexes with N-rich aroylhydrazone, indicating potential in magnetism and catalytic activity towards the oxidation of xylenes under microwave irradiation, showcasing the versatility of such compounds in catalysis and material science (Manas Sutradhar et al., 2019).
Fluorescence Probe Development
The design of fluorescence probes for metal ions using derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide highlights their potential in analytical chemistry. A study demonstrated the use of an acylhydrazone derivative as a highly sensitive and selective fluorescence probe for Al3+, leveraging the unique properties of these compounds for detecting and measuring specific ions in complex mixtures (Yujiao Liu et al., 2017).
Propriétés
IUPAC Name |
3-chloro-N-[(E)-pyridin-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-11-6-1-2-7-12(11)21-14(13)15(20)19-18-9-10-5-3-4-8-17-10/h1-9H,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQZYIIYSDEKEQ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[(E)-pyridin-2-ylmethylidene]-1-benzothiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)
![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)


![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)